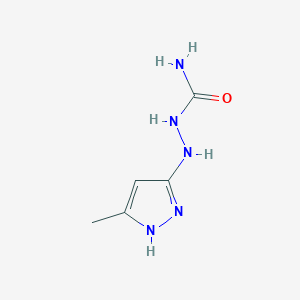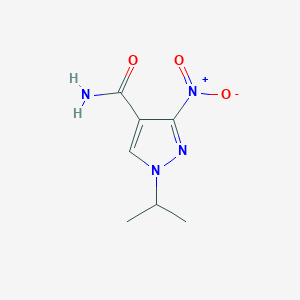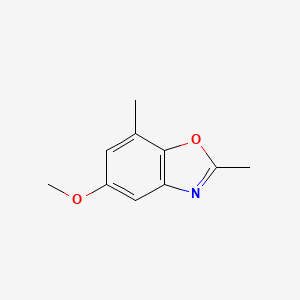![molecular formula C9H6F3NO2S B12874011 (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethylthio group attached to a benzo[d]oxazole ring, which is further connected to a methanol group. The presence of the trifluoromethylthio group imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]oxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable reagent like carbon disulfide or thiophosgene.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents like trifluoromethanesulfenyl chloride (CF3SCl) or trifluoromethanesulfenamide (CF3SNH2).
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted derivatives with amines or thiols
Scientific Research Applications
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzo[d]oxazole ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the methanol group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(Methylthio)benzo[d]oxazol-2-yl)methanol: Similar structure but with a methylthio group instead of a trifluoromethylthio group.
(4-(Ethylthio)benzo[d]oxazol-2-yl)methanol: Similar structure but with an ethylthio group instead of a trifluoromethylthio group.
(4-(Phenylthio)benzo[d]oxazol-2-yl)methanol: Similar structure but with a phenylthio group instead of a trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol imparts unique chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, which can lead to improved biological activity and pharmacokinetic profiles compared to similar compounds.
Properties
Molecular Formula |
C9H6F3NO2S |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]methanol |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)16-6-3-1-2-5-8(6)13-7(4-14)15-5/h1-3,14H,4H2 |
InChI Key |
REOMUWSDUXBPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
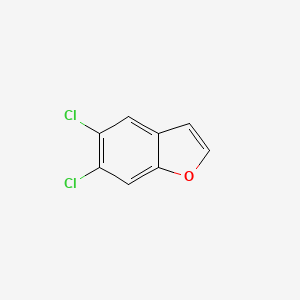
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)

![5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12873944.png)
![2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873945.png)
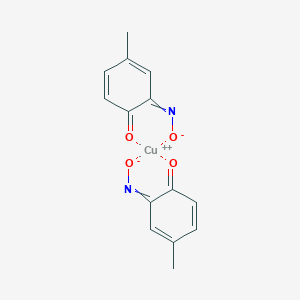
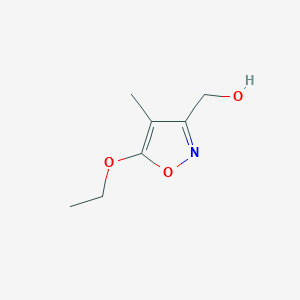
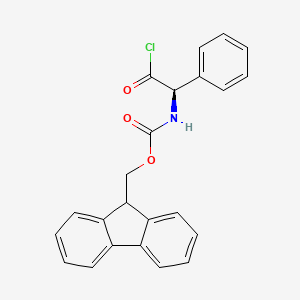
![4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)
